

Application Note: In Vitro Kinase Assay Protocols for DYRKs-IN-1

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Compound of Interest		
Compound Name:	DYRKs-IN-1	
Cat. No.:	B12429621	Get Quote

Introduction

The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[1][2][3] This family requires autophosphorylation on a conserved tyrosine residue for catalytic activity, after which they phosphorylate their substrates on serine or threonine residues.[2][4] The human DYRK family is divided into two main classes: Class I (DYRK1A, DYRK1B) and Class II (DYRK2, DYRK3, DYRK4).[3][4]

Notably, DYRK1A has been implicated in the pathology of Down syndrome and neurodegenerative conditions like Alzheimer's disease, while DYRK1B is linked to certain cancers and metabolic syndrome.[5][6][7] This makes the DYRK family an attractive target for therapeutic intervention.[7][8] **DYRKs-IN-1** is a potent small-molecule inhibitor targeting the DYRK family, demonstrating significant potential for research and drug development.[9]

This document provides detailed protocols for conducting in vitro kinase assays to characterize the activity of **DYRKs-IN-1** and similar inhibitors. It includes methods for both traditional radiometric assays and more modern non-radioactive techniques like ELISA and TR-FRET.

Quantitative Data Summary: DYRKs-IN-1 Inhibitory Activity



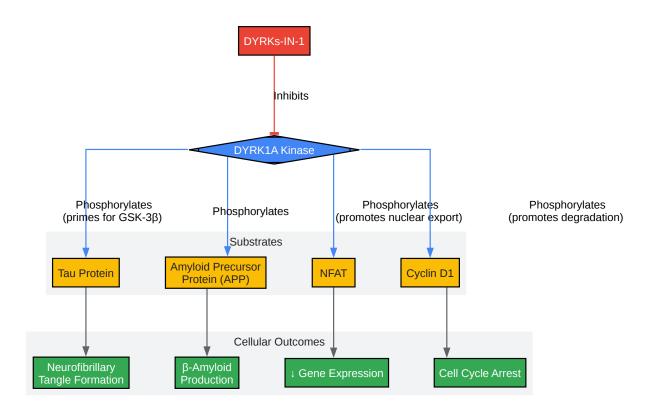
DYRKs-IN-1 demonstrates high potency and selectivity for Class I DYRK kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.

Kinase Target	Inhibitor	IC50 Value (nM)	Notes
DYRK1A	DYRKs-IN-1	5	Potent inhibitor of DYRK1A.[9]
DYRK1B	DYRKs-IN-1	8	Shows strong activity against DYRK1B.[9]
DYRK1B	AZ191	17	For comparison, another known DYRK1B inhibitor.[2]
DYRK1A	AZ191	88	Shows ~5-fold selectivity for DYRK1B over DYRK1A.[2]
DYRK2	AZ191	1890	Demonstrates high selectivity of AZ191 against Class II DYRKs.[2]
DYRK1A	SM07883	1.6	Example of another potent, orally bioavailable DYRK1A inhibitor.[8]

DYRK1A Signaling Pathway and Inhibition

DYRK1A is a pleiotropic kinase that phosphorylates a wide range of substrates, influencing various cellular outcomes.[3] Dysregulation of its activity is linked to several pathologies. The diagram below illustrates a simplified overview of key DYRK1A signaling pathways and the mechanism of action for an inhibitor like **DYRKs-IN-1**.





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Figure 1. Simplified DYRK1A signaling pathway and point of inhibition.

General Experimental Workflow for In Vitro Kinase Assay

The process of determining an inhibitor's IC50 value follows a structured workflow, from reagent preparation to data analysis. This applies to various assay formats, including those detailed in the subsequent sections.



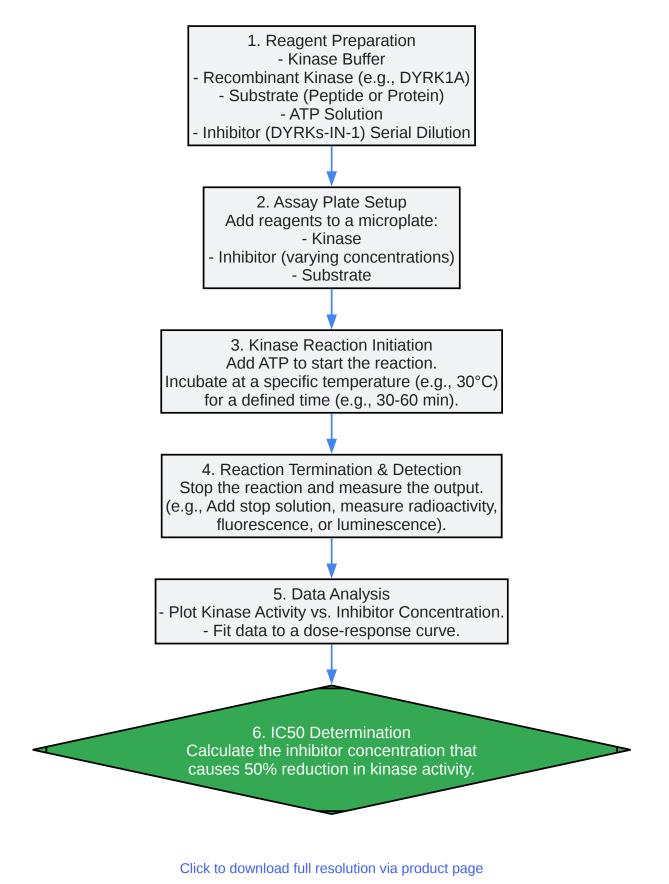


Figure 2. General workflow for determining inhibitor potency.



Experimental Protocols

The following are detailed protocols for three common types of in vitro kinase assays suitable for characterizing **DYRKs-IN-1**.

Protocol 1: ELISA-Based Kinase Assay (Non-Radioactive)

This method relies on a phosphorylation site-specific antibody to detect the phosphorylated substrate, offering a safe and robust alternative to radioactive assays.[7]

Materials:

- Recombinant human DYRK1A
- DYRKtide peptide substrate (or similar)
- 96-well high-binding microplate
- Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
 [10]
- ATP Solution (10 mM stock in H₂O)
- DYRKs-IN-1 (10 mM stock in DMSO, serially diluted)
- · Phospho-specific primary antibody
- HRP-conjugated secondary antibody
- TMB substrate solution
- Stop Solution (e.g., 2N H₂SO₄)
- Wash Buffer (PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 5% BSA in Wash Buffer)



Procedure:

- Substrate Coating: Dilute the peptide substrate in PBS to 20 μg/mL. Add 50 μL to each well
 of the microplate. Incubate overnight at 4°C.
- Washing and Blocking: Wash wells three times with Wash Buffer. Block by adding 200 μL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
- Kinase Reaction:
 - Wash the wells three times with Wash Buffer.
 - Prepare the reaction mix in each well:
 - 40 μL Kinase Reaction Buffer.
 - 5 μL of serially diluted **DYRKs-IN-1** (or DMSO for control).
 - 5 μL of DYRK1A enzyme (e.g., final concentration 5-10 nM).
 - Pre-incubate for 10 minutes at room temperature.
 - Initiate the reaction by adding 5 μ L of ATP solution (final concentration at or near the K_m for ATP, typically 10-50 μ M).
 - Incubate for 60 minutes at 30°C.
- · Termination and Antibody Incubation:
 - Stop the reaction by washing the wells five times with Wash Buffer.
 - Add 50 μL of the phospho-specific primary antibody (diluted in Blocking Buffer) to each well. Incubate for 1-2 hours at room temperature.
- Secondary Antibody and Detection:
 - Wash wells three times.



- $\circ~$ Add 50 μL of HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
- Wash wells five times.
- Add 100 μL of TMB substrate. Incubate in the dark until color develops (5-20 minutes).
- Add 50 μL of Stop Solution.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Radiometric [y-32P]ATP Filter Binding Assay

This classic method measures the direct incorporation of a radiolabeled phosphate from [y-32P]ATP into a substrate. It is highly sensitive and considered a gold standard.[11][12]

Materials:

- Recombinant human DYRK1A
- Substrate (e.g., Woodtide peptide or α-casein)[11][12]
- Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- [y-32P]ATP (specific activity ~3000 Ci/mmol)
- Cold ATP (10 mM stock)
- DYRKs-IN-1 (serially diluted)
- Phosphocellulose filter paper/plate (e.g., P81)
- Stop Solution (e.g., 75 mM phosphoric acid)
- · Scintillation fluid and counter

Procedure:



- Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a 50 μL reaction mix:
 - 25 μL of 2x Kinase Assay Buffer.
 - 5 μL of substrate solution (e.g., final concentration 0.2 mg/mL).
 - 5 μL of serially diluted DYRKs-IN-1.
 - 5 μL of DYRK1A enzyme (final concentration 5-10 nM).
- Pre-incubation: Incubate the mix for 10 minutes at room temperature.
- Reaction Initiation: Start the reaction by adding 10 μ L of ATP mix (containing cold ATP and [y-32P]ATP to achieve a final concentration near K_m and ~0.5 μ Ci per reaction).
- Incubation: Incubate for 20-30 minutes at 30°C. Ensure the reaction is in the linear range.
- Termination and Spotting: Stop the reaction by adding 25 μ L of the mix onto a spot on the phosphocellulose filter paper. Allow it to air dry for a few minutes.
- Washing: Wash the filter paper three times for 5-10 minutes each in a bath of 75 mM phosphoric acid to remove unincorporated [y-32P]ATP.
- Data Acquisition: Dry the filter paper (e.g., with ethanol or acetone) and place it in a vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

Protocol 3: TR-FRET Kinase Binding Assay (LanthaScreen™ Format)

This assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by an inhibitor, enabling direct measurement of binding affinity. It is a homogenous (nowash) assay suitable for high-throughput screening.[10]

Materials:

 Europium (Eu)-labeled anti-tag antibody (specific to the tag on the recombinant kinase, e.g., anti-GST).



- Tagged Recombinant DYRK1A (e.g., GST-DYRK1A).
- Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive).
- FRET Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- DYRKs-IN-1 (serially diluted).
- Low-volume 384-well microplate.

Procedure:

- Reagent Preparation: All reagents should be prepared at 3x the final desired concentration in FRET Kinase Buffer.
 - 3x Inhibitor Solution: Prepare a serial dilution of DYRKs-IN-1.
 - 3x Kinase/Antibody Mix: Prepare a solution containing GST-DYRK1A and Eu-anti-GST antibody (e.g., 15 nM kinase and 6 nM antibody).[10]
 - 3x Tracer Solution: Prepare a solution of the fluorescent tracer at its pre-determined optimal concentration (e.g., 90 nM).[10]
- Assay Assembly: Add the components to a 384-well plate in the following order:
 - Add 5 μL of 3x Inhibitor Solution.
 - Add 5 μL of 3x Kinase/Antibody Mix.
 - Add 5 μL of 3x Tracer Solution.
 - \circ The final volume will be 15 µL.
- Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light.



- Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) following excitation at ~340 nm.
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio corresponds to the displacement of the tracer by the inhibitor.

Data Analysis and IC50 Calculation

For all protocols, the goal is to generate a dose-response curve.

- Subtract the background signal (no enzyme control) from all data points.
- Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% activity and a
 "fully inhibited" control as 0% activity.
- Plot the normalized percent activity (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
- Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to
 determine the IC50 value, which is the concentration of DYRKs-IN-1 that reduces kinase
 activity by 50%.[11]

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